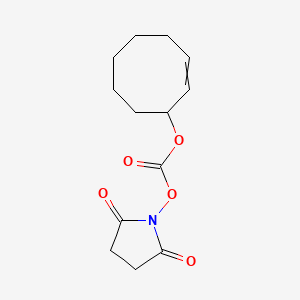
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is a chemical compound with the molecular formula C₁₃H₁₇NO₅ It is used primarily in research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate can be synthesized through a series of chemical reactions involving cyclooctene and 2,5-dioxopyrrolidin-1-yl carbonate. The synthesis typically involves the following steps:
Formation of Cyclooct-2-en-1-yl Carbonate: Cyclooctene is reacted with phosgene to form cyclooct-2-en-1-yl chloroformate.
Reaction with 2,5-Dioxopyrrolidin-1-yl Carbonate: The cyclooct-2-en-1-yl chloroformate is then reacted with 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in bioconjugation techniques.
Medicine: Investigated for its potential use in drug development and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its action include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate: Similar in structure but with different reactivity and applications.
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate: Used in similar applications but with distinct chemical properties.
Uniqueness
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is unique due to its specific reactivity and the ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in bioconjugation and drug development applications.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2 |
InChI Key |
IXECMLNTLPRCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















